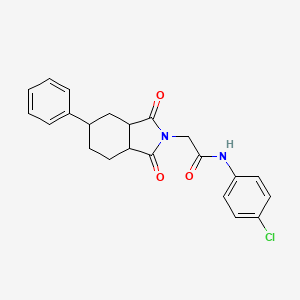![molecular formula C16H17BrN2O4S B4166735 N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4166735.png)
N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Descripción general
Descripción
N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is an organic compound that features a bromophenyl group and a methoxyphenylsulfonyl group attached to an alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylalanine derivative, followed by sulfonylation with a methoxyphenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenylalaninamides.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the methoxyphenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
- N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
- N~1~-(3-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Uniqueness
N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to the presence of the bromine atom, which can form stronger halogen bonds compared to chlorine or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-11(16(20)18-13-5-3-4-12(17)10-13)19-24(21,22)15-8-6-14(23-2)7-9-15/h3-11,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSJJLRRNXQIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4166652.png)
![2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4166664.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4166667.png)
![5-ethyl-3-(ethylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4166668.png)
![1-(4-{3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4166689.png)
![3-nitro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B4166697.png)

![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B4166705.png)

![4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4166709.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4166716.png)
![4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4166738.png)
![2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B4166744.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4166762.png)
